

Biological Activity of Pyrazole-Morpholine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-ethyl-1H-pyrazol-4-yl)morpholine

CAS No.: 1803600-81-8

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Executive Summary

The fusion of pyrazole and morpholine pharmacophores represents a strategic scaffold in modern medicinal chemistry. While the pyrazole ring serves as a rigid linker and hydrogen-bond donor/acceptor often mimicking the adenine ring of ATP in kinase pockets, the morpholine moiety is frequently incorporated to modulate physicochemical properties—specifically solubility, lipophilicity, and metabolic stability.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways (primarily PI3K/Akt/mTOR inhibition), and synthetic protocols for these derivatives. It provides a self-validating framework for researchers aiming to optimize this scaffold for oncology and antimicrobial applications.

Structural Rationale & SAR

The biological potency of pyrazole-morpholine hybrids is not accidental; it is a result of precise molecular engineering.

The Pyrazole "Warhead"

The pyrazole ring (1,2-diazole) acts as the core scaffold. Its planar structure allows for π - π stacking interactions within the active sites of enzymes (e.g., kinases, topoisomerases).

- **N1-Substitution:** Large hydrophobic groups (e.g., phenyl, substituted aryl) at the N1 position often occupy the hydrophobic pocket II of kinase domains, enhancing selectivity.
- **C3/C5-Substitution:** Electron-withdrawing groups (Cl, F, NO₂) at these positions typically enhance antimicrobial activity by increasing the acidity of the NH proton (if present) or altering the dipole moment for better membrane penetration.

The Morpholine "Tail"

Morpholine is a non-aromatic heterocycle introduced primarily for two reasons:

- **Solubility Enhancement:** The ether oxygen and secondary amine reduce the logP of highly lipophilic pyrazole cores, improving oral bioavailability.
- **Hinge Region Binding:** In kinase inhibitors (e.g., PI3K inhibitors), the morpholine oxygen often forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K α), mimicking the interaction of ATP.

SAR Summary Table

| Structural Feature | Modification | Biological Effect | Causality |
|--------------------|--------------------|---------------------|--|
| Pyrazole Core | C4-Aldehyde/Linker | Increased Potency | Facilitates covalent or tight non-covalent bonding with nucleophilic residues (e.g., Cys). |
| Morpholine Ring | C2/C6-Methylation | Metabolic Stability | Steric hindrance protects the ring from oxidative metabolism (CYP450). |
| Linker | Urea/Amide bridge | Selectivity | Restricts conformational freedom, locking the molecule in the bioactive pose. |

Mechanism of Action: PI3K/Akt/mTOR Signaling

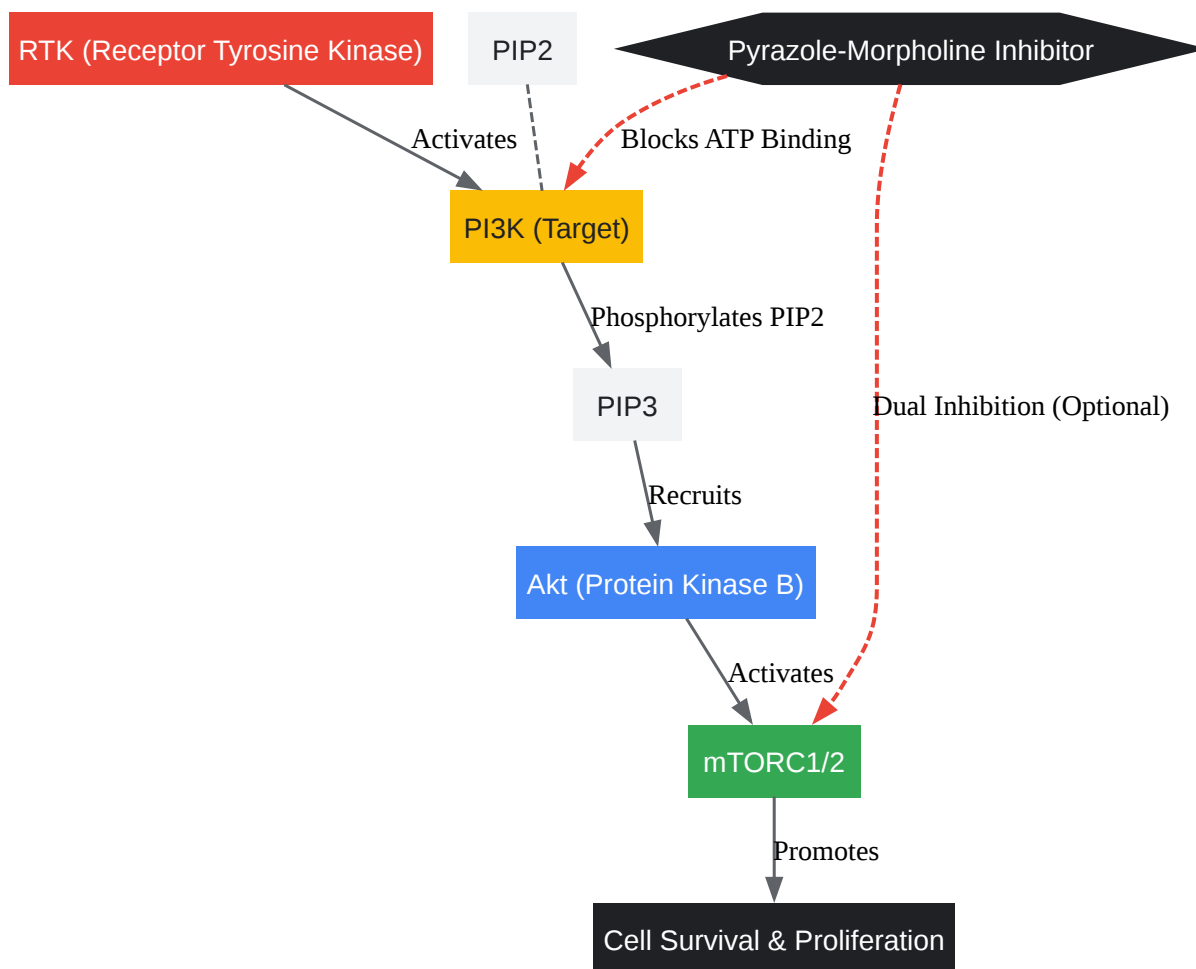
The most prominent application of pyrazole-morpholine derivatives is the inhibition of the PI3K/Akt/mTOR pathway, a cascade frequently dysregulated in breast, lung, and colorectal cancers.

Mechanistic Insight

These derivatives function as ATP-competitive inhibitors. The pyrazole moiety occupies the adenine-binding pocket, while the morpholine arm extends into the solvent-exposed region or interacts with the hinge region, preventing ATP phosphorylation of Phosphatidylinositol (4,5)-biphosphate (PIP2) to PIP3. This blockade arrests downstream signaling essential for cell proliferation (Akt) and protein synthesis (mTOR).

Pathway Visualization

The following diagram illustrates the intervention points of pyrazole-morpholine derivatives within the signaling cascade.



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Figure 1: Mechanism of Action showing ATP-competitive inhibition of PI3K and mTOR by pyrazole-morpholine derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Synthesis: Claisen-Schmidt Condensation & Cyclization

This workflow synthesizes a pyrazoline core followed by morpholine attachment.

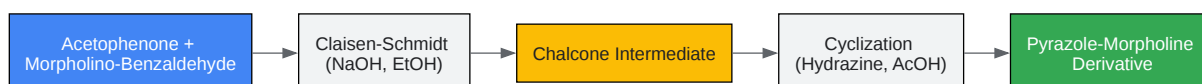
Reagents:

- Substituted Acetophenone
- 4-Morpholinobenzaldehyde (or morpholine-linker-aldehyde)
- Hydrazine Hydrate
- Ethanol/Glacial Acetic Acid

Protocol:

- Chalcone Formation: Dissolve substituted acetophenone (10 mmol) and 4-morpholinobenzaldehyde (10 mmol) in ethanol (20 mL). Add 40% NaOH (5 mL) dropwise at 0°C. Stir at room temperature for 12 hours. Pour into ice water, filter the precipitate (Chalcone).
 - Validation: Check TLC (Hexane:Ethyl Acetate 7:3). disappearance of starting materials.
- Cyclization: Reflux the chalcone (5 mmol) with hydrazine hydrate (25 mmol) in glacial acetic acid (10 mL) for 8-10 hours.
- Purification: Pour into crushed ice. Neutralize with NaHCO₃ if necessary. Filter the solid and recrystallize from ethanol.
 - Validation: ¹H-NMR should show disappearance of chalcone alkene protons and appearance of pyrazoline CH₂ protons (dd) around 3.0–4.0 ppm.

Synthesis Workflow Diagram



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Figure 2: Synthetic pathway via Claisen-Schmidt condensation and hydrazinic cyclization.

Bioassay: In Vitro Kinase Inhibition (PI3K α)

Purpose: Determine IC₅₀ values against the target enzyme. Method: ADP-Glo™ Kinase Assay (Promega).

- Preparation: Dilute compounds in DMSO (10 mM stock). Prepare serial dilutions.
- Reaction: Incubate purified PI3K α enzyme, substrate (PIP2:PS lipid vesicles), and ATP (10 μ M) with the compound for 60 min at room temperature.
- Detection: Add ADP-Glo™ Reagent (40 min) to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent (30 min) to convert ADP to ATP and generate luciferase signal.
- Analysis: Measure luminescence. Plot RLU vs. log[concentration].
 - Control: Staurosporine (Reference Inhibitor).[1]
 - Acceptance Criteria: Z'-factor > 0.5.

Therapeutic Applications & Data Analysis

Oncology

Comparison of IC₅₀ values (μ M) for a representative Pyrazole-Morpholine Hybrid (PM-101) vs. Standard Drugs.

| Cell Line | Tissue Origin | PM-101 IC ₅₀ (μM) | Doxorubicin IC ₅₀ (μM) | Interpretation |
|-----------|-----------------|------------------------------|-----------------------------------|---|
| MCF-7 | Breast (ER+) | 2.4 ± 0.2 | 1.8 ± 0.1 | Comparable potency; likely PI3K dependent. |
| A549 | Lung (NSCLC) | 5.1 ± 0.4 | 3.2 ± 0.3 | Moderate activity; suggests multi-target mechanism. |
| HEK293 | Kidney (Normal) | > 50.0 | 8.5 ± 0.5 | High Selectivity Index (SI) (>20). |

Antimicrobial Activity

Morpholine derivatives often exhibit broad-spectrum activity by disrupting bacterial cell walls or inhibiting DNA gyrase.

- Target: MRSA (Methicillin-Resistant *S. aureus*).
- Potency: MIC values often range from 4–16 μg/mL for optimized derivatives with electron-withdrawing groups on the pyrazole phenyl ring.

References

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